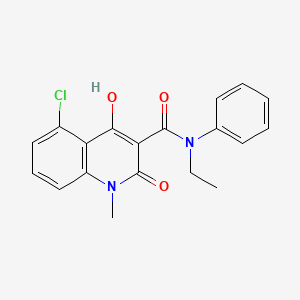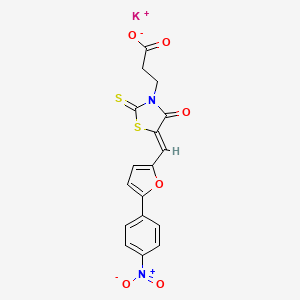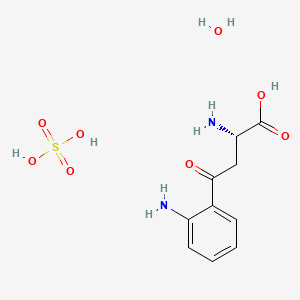
Laquinimod
概述
描述
Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva . It is being investigated as an oral treatment for multiple sclerosis (MS) and Huntington’s disease .
Molecular Structure Analysis
Laquinimod belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Physical And Chemical Properties Analysis
Laquinimod has a molecular formula of C19H17ClN2O3 and a molar mass of 356.803 g/mol . It is a small molecule that passively crosses the intact blood-brain barrier, allowing direct modulation of pathologic processes related to MS in the central nervous system .科学研究应用
Modulation of Human Astrocyte Function
Laquinimod has been shown to modulate human astrocyte function and dampen astrocyte-induced neurotoxicity during inflammation . This was demonstrated using human astrocytes generated from reprogrammed fibroblasts as a cellular model . The compound and its active metabolite de-Laquinimod were studied for their effects on astrocyte functions and the astrocyte–neuron interaction .
Treatment of Multiple Sclerosis (MS)
Laquinimod is in clinical development for the treatment of multiple sclerosis . It has been assessed for safety, tolerability, pharmacokinetics (PK), and cytoimmunologic effects following escalating doses in patients with relapsing-remitting multiple sclerosis (RRMS) .
Treatment of Huntington Disease (HD)
In addition to MS, Laquinimod is also being developed as a treatment for Huntington Disease . This is a neurodegenerative genetic disorder that affects muscle coordination and leads to cognitive decline and psychiatric problems.
Regulator of Kynurenine Pathway
Laquinimod has been identified as a novel regulator of the Kynurenine pathway in neural stem cells and monocytes . The Kynurenine pathway is one of the major routes of tryptophan metabolism, and its dysregulation has been linked to several neurological diseases.
Anti-inflammatory Drug
Laquinimod is a quinolone-3-carboxamide derivative and an innovative oral anti-inflammatory drug . It has been selected for efficacy and safety from a pool of 60 quinoline 3-carboxamide derivatives of the parent compound roquinimex .
Reducing Tumor Cell Metastasis
Quinoline-3-carboxamides, such as Laquinimod, have been shown to reduce tumor cell metastasis experimentally . Previous studies have focused on the immunomodulatory effect of Laquinimod on myeloid cells .
安全和危害
Laquinimod can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children .
未来方向
Laquinimod is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . Emerging oral treatments like laquinimod will provide new options for patients to consider that can lead to better patient adherence and improved outcomes .
属性
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Laquinimod | |
CAS RN |
248281-84-7 | |
| Record name | Laquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q & A
A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in Laquinimod-treated mice and the abolishment of Laquinimod's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []
ANone: While the exact mechanisms are still being investigated, Laquinimod's activation of AhR leads to several downstream effects:
- Modulation of myeloid cells: Laquinimod promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]
- Regulation of T cell responses: Laquinimod indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]
- Impact on astrocytes: Laquinimod regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []
A: Studies suggest that Laquinimod's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] Laquinimod treatment did not directly alter T cell function in isolation. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight of Laquinimod, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of Laquinimod. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.
ANone: The provided abstracts do not explicitly mention specific stability data for Laquinimod under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.
ANone: Laquinimod is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.
A: Research on a group of Quinoline-3-Carboxamides, including Laquinimod, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []
ANone: Information regarding specific SHE regulations and compliance for Laquinimod is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.
A: * Absorption: Laquinimod is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: Laquinimod is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]
A: Laquinimod's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that Laquinimod reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: Laquinimod effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that Laquinimod reduces the production of inflammatory molecules and protects against neuronal injury. [, ]
A: Yes, Laquinimod has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)

